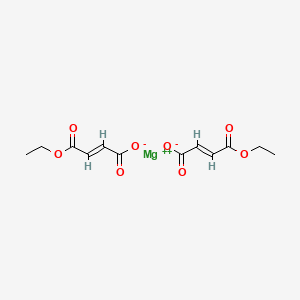![molecular formula C21H31N3O3 B12059259 (S)-N-Butyl-1-[(S)-2-((E)-2-hydroxybenzylideneamino)-3-methylbutanoyl]pyrrolidine-2-carboxamide](/img/structure/B12059259.png)
(S)-N-Butyl-1-[(S)-2-((E)-2-hydroxybenzylideneamino)-3-methylbutanoyl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-N-Butyl-1-[(S)-2-((E)-2-hydroxybenzylideneamino)-3-methylbutanoyl]pyrrolidine-2-carboxamide” is a chiral molecule with a complex structure. Let’s break it down:
- The “S” designation indicates the stereochemistry (chirality) of the molecule.
- The compound contains a pyrrolidine ring, a carboxamide group, and a substituted benzylidene moiety.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound, but one common approach involves the condensation of an appropriate amine with a substituted benzaldehyde. The stereochemistry is crucial during this step to obtain the desired enantiomer.
Reaction Conditions:- The reaction typically occurs under mild conditions, using a suitable solvent (e.g., ethanol or dichloromethane).
- Acid or base catalysis may be employed to facilitate the imine formation.
- Purification methods, such as column chromatography, are essential to isolate the desired product.
Industrial Production: While industrial-scale production details are scarce, laboratories often synthesize this compound for research purposes.
Chemical Reactions Analysis
Reactions:
Oxidation: The benzylidene moiety can undergo oxidation, leading to the formation of an aldehyde or carboxylic acid.
Reduction: Reduction of the imine group yields the corresponding amine.
Substitution: The butyl group can participate in substitution reactions (e.g., nucleophilic substitution).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., alkoxides, amines) under appropriate conditions.
- Oxidation: Aldehyde or carboxylic acid derivatives.
- Reduction: The corresponding amine.
- Substitution: Butyl-substituted derivatives.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It may exhibit biological activity, making it relevant for drug discovery.
Chemistry: Researchers study its reactivity and stereochemistry.
Industry: Potential use as a chiral building block.
Mechanism of Action
The compound’s mechanism of action depends on its specific targets. It could interact with enzymes, receptors, or cellular pathways. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Remember, research on this compound is ongoing, and new findings may emerge
: Example reference (not an actual source). For accurate citations, refer to peer-reviewed articles or databases.
Properties
Molecular Formula |
C21H31N3O3 |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
(2S)-N-butyl-1-[(2S)-2-[(2-hydroxyphenyl)methylideneamino]-3-methylbutanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H31N3O3/c1-4-5-12-22-20(26)17-10-8-13-24(17)21(27)19(15(2)3)23-14-16-9-6-7-11-18(16)25/h6-7,9,11,14-15,17,19,25H,4-5,8,10,12-13H2,1-3H3,(H,22,26)/t17-,19-/m0/s1 |
InChI Key |
DULOQBOELOOGIJ-HKUYNNGSSA-N |
Isomeric SMILES |
CCCCNC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)N=CC2=CC=CC=C2O |
Canonical SMILES |
CCCCNC(=O)C1CCCN1C(=O)C(C(C)C)N=CC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




(triphenylphosphine)ruthenium(II)](/img/structure/B12059203.png)











